molecular formula C13H23NO6 B1333674 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate CAS No. 423768-60-9

4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate

Cat. No.: B1333674
CAS No.: 423768-60-9
M. Wt: 289.32 g/mol
InChI Key: VIVKYBWHPORZOA-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate is a chemical compound that features a piperidine ring substituted with a 5,5-dimethyl-1,3-dioxane moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate typically involves the reaction of 4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine with oxalic acid. The reaction conditions usually include the use of an appropriate solvent and controlled temperature to ensure the formation of the oxalate salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The piperidine ring allows for substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays and as a reference standard in analytical studies.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors or enzymes, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine oxalate include:

    4-(5,5-Dimethyl-1,3-dioxan-2-YL)piperidine hydrochloride: This compound has a similar structure but differs in the counterion.

    4-(1,3-Dioxolan-2-yl)piperidine oxalate: This compound has a different substituent on the piperidine ring. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.C2H2O4/c1-11(2)7-13-10(14-8-11)9-3-5-12-6-4-9;3-1(4)2(5)6/h9-10,12H,3-8H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVKYBWHPORZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C2CCNCC2)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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